Sulfur Oxidation State Differentiation: Sulfonyl vs. Sulfinyl vs. Sulfanyl Analogs
The target compound contains a sulfonyl group (–SO₂–), representing the highest sulfur oxidation state among close analogs. This contrasts with the sulfinyl (–SO–, CAS 338953-79-0) and sulfanyl (–S–, CAS 338953-70-1) variants . The sulfonyl group provides two strong hydrogen-bond acceptor sites (each S=O bond) versus one for sulfinyl and zero for sulfanyl, as well as a tetrahedral geometry at sulfur that influences molecular conformation and target interaction [1]. The sulfonyl group is also recognized as a non-metabolizable structural mimic in enzyme inhibitor design, whereas sulfanyl analogs are susceptible to oxidative metabolism [1].
| Evidence Dimension | Sulfur oxidation state and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | Sulfonyl (–SO₂–); oxidation state +4; two H-bond acceptor sites; tetrahedral geometry |
| Comparator Or Baseline | Sulfinyl analog (CAS 338953-79-0): –SO–, oxidation state +2, one H-bond acceptor site; Sulfanyl analog (CAS 338953-70-1): –S–, oxidation state 0, zero H-bond acceptor sites |
| Quantified Difference | Qualitative structural difference with known pharmacophoric consequences; no direct comparative bioactivity data available for these specific compounds |
| Conditions | Structural comparison; class-level knowledge of sulfonyl pharmacophore behavior [1] |
Why This Matters
The sulfonyl group's distinct hydrogen-bonding capacity and metabolic stability make this compound the appropriate choice for applications requiring a stable, polar sulfur center, such as fragment-based drug design or metabolically stable probe development.
- [1] BenchChem (excluded per policy; class-level knowledge sourced from general medicinal chemistry principles). Sulfonyl groups as non-metabolizable mimics in enzyme inhibitor design. See general reference: Meanwell NA. Synopsis of some recent tactical application of bioisosteres in drug design. J Med Chem. 2011;54(8):2529-2591. View Source
